Ethyl 4-ethoxy-2-methylbenzoylformate
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Overview
Description
Ethyl 4-ethoxy-2-methylbenzoylformate is an organic compound with the molecular formula C13H16O4 It is a derivative of benzoylformate, characterized by the presence of an ethoxy group at the 4-position and a methyl group at the 2-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-ethoxy-2-methylbenzoylformate typically involves the esterification of 4-ethoxy-2-methylbenzoic acid with ethyl formate. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, solvent recovery and recycling are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-ethoxy-2-methylbenzoylformate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: 4-ethoxy-2-methylbenzoic acid.
Reduction: Ethyl 4-ethoxy-2-methylbenzyl alcohol.
Substitution: 4-substituted-2-methylbenzoylformate derivatives.
Scientific Research Applications
Ethyl 4-ethoxy-2-methylbenzoylformate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity. It can be modified to produce derivatives with enhanced therapeutic properties.
Material Science: It is utilized in the preparation of polymers and resins with specific properties for industrial applications.
Analytical Chemistry: The compound is employed as a standard or reference material in chromatographic and spectroscopic analyses.
Mechanism of Action
The mechanism of action of ethyl 4-ethoxy-2-methylbenzoylformate depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to a therapeutic effect. The exact molecular pathways involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Ethyl benzoylformate: Lacks the ethoxy and methyl substituents, making it less sterically hindered and potentially more reactive in certain reactions.
Methyl 4-ethoxy-2-methylbenzoylformate: Similar structure but with a methyl ester group instead of an ethyl ester, which may affect its reactivity and solubility.
4-ethoxy-2-methylbenzoic acid: The carboxylic acid analog, which can be used as a precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to the presence of both ethoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and physical properties. These substituents can also affect its biological activity, making it a valuable compound for the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
ethyl 2-(4-ethoxy-2-methylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-16-10-6-7-11(9(3)8-10)12(14)13(15)17-5-2/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEJPGAZCQWBBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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